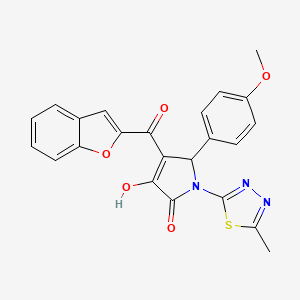

4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Description

This compound features a 2,5-dihydro-1H-pyrrol-2-one core substituted with a benzofuran-2-carbonyl group, a 4-methoxyphenyl moiety, and a 5-methyl-1,3,4-thiadiazol-2-yl ring. The benzofuran and thiadiazole groups are critical pharmacophores associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition . The 4-methoxyphenyl substituent may enhance lipophilicity and bioavailability, while the hydroxyl group at position 3 could contribute to hydrogen bonding interactions with biological targets.

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O5S/c1-12-24-25-23(32-12)26-19(13-7-9-15(30-2)10-8-13)18(21(28)22(26)29)20(27)17-11-14-5-3-4-6-16(14)31-17/h3-11,19,28H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRSTYAAIMOVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Basic Information

- Molecular Formula: C23H17N3O5S

- Molecular Weight: 447.5 g/mol

- IUPAC Name: 3-(1-benzofuran-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one

- Purity: Typically around 95% .

Structural Characteristics

The structure of the compound includes a benzofuran moiety, a thiadiazole ring, and multiple hydroxyl and methoxy groups which contribute to its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in this compound may scavenge free radicals, thus providing protective effects against oxidative stress.

Antimicrobial Properties

Studies have shown that derivatives of pyrrolidinones possess antimicrobial activity. The incorporation of the thiadiazole group is known to enhance this activity against a range of pathogens, including bacteria and fungi .

Anticancer Potential

Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism is thought to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis.

Case Studies

Several case studies have been conducted on similar compounds:

- Study on Thiadiazole Derivatives : A study found that thiadiazole derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting that the presence of the thiadiazole moiety is crucial for anticancer activity.

- Antioxidant Evaluation : In vitro assays demonstrated that similar compounds significantly reduced oxidative stress markers in cellular models.

Table of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Effective in scavenging radicals | |

| Antimicrobial | Active against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation in cancer cells |

Mechanistic Insights

The biological activities are likely attributed to:

- Hydroxyl Groups : Contributing to antioxidant capacity.

- Thiadiazole Ring : Enhancing interaction with biological targets leading to antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on core scaffold modifications, substituent variations, and biological activities:

Pyrrolidinone/Pyrrol-2-one Derivatives

- Antifungal Pyrrolidinones: Three pyrrolidinone derivatives (compounds 8–10) isolated from Fusarium decemcellulare F25 exhibited antifungal activity against Colletotrichum musae. However, their MIC values (256–128 μg/mL) were weaker than the target compound’s structural analogs, such as compound 14 (MIC = 64 μg/mL), which features a chlorophenyl group .

- Synthetic Pyrrolidinones: Compound 20 (tert-butyl-phenyl substituent) and 21 (dimethylamino-phenyl) from highlight how electron-donating groups (e.g., methoxy in the target compound) may enhance solubility and target binding .

Thiadiazole-Containing Compounds

- Thiadiazole-Triazole Hybrids : Compounds 4 and 5 () share the thiadiazole moiety but incorporate triazole and fluorophenyl groups. Their planar structures and crystallographic data suggest that the thiadiazole ring in the target compound may similarly stabilize molecular conformation .

- Antibacterial Thiadiazoles : emphasizes thiazole-thiadiazole hybrids with antibacterial activity, supporting the hypothesis that the 5-methyl-1,3,4-thiadiazol-2-yl group in the target compound could contribute to microbial inhibition .

Benzofuran Derivatives

- Anticancer Benzofuran-Pyrazole Hybrids : Compound IV () demonstrated PARP-1 inhibition and anticancer activity, underscoring the benzofuran group’s role in targeting DNA repair pathways .

Structural Analogs with Modified Aryl Groups

- 4-Butoxybenzoyl Analog () : Replacing the benzofuran group with a 4-butoxybenzoyl moiety and a 4-chlorophenyl ring resulted in a compound with altered lipophilicity. This comparison highlights how the target’s 4-methoxyphenyl group may balance electronic and steric effects for optimal activity .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.